2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide
Description
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-2-3-10-16(15)23-12-17(21)20-14-8-4-6-13-7-5-11-19-18(13)14/h2-11H,12H2,1H3,(H,20,21) |
InChI Key |
GVFMGWFHSSKRLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis
The 2-(2-methoxyphenoxy)acetic acid precursor is synthesized via Williamson ether synthesis between guaiacol (2-methoxyphenol) and chloroacetic acid under basic conditions:
Alternative Halogenation Routes
Bromine or iodine derivatives (e.g., 2-bromoacetic acid) may replace chloroacetic acid, but chloroacetic acid is preferred due to cost and reactivity.
Amidation Strategies
Acid Chloride-Mediated Amidation
2-(2-Methoxyphenoxy)acetyl chloride is generated and reacted with 8-aminoquinoline:
Acid Chloride Preparation
Coupling with 8-Aminoquinoline
Key Optimization
Coupling Reagent-Assisted Synthesis
Direct amide bond formation using activators avoids handling corrosive acid chlorides:
EDCl/HOBt Method
-
Reagents :
-
2-(2-Methoxyphenoxy)acetic acid (1.0 equiv), 8-aminoquinoline (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv)
-
-
Solvent : Dimethylformamide (DMF)
HATU-Mediated Coupling
Copper-Catalyzed Ullmann Coupling
For substrates with halogenated quinoline precursors (e.g., 8-bromoquinoline), copper catalysis enables C–N bond formation:
Reaction Setup
Limitations
Comparative Analysis of Methods
| Parameter | Acid Chloride | EDCl/HOBt | Copper Catalysis |
|---|---|---|---|
| Yield | 85% | 78% | 70% |
| Reaction Time | 12 h | 24 h | 16 h |
| Purification | Column | Column | Extraction |
| Scalability | High | Moderate | Low |
| Cost Efficiency | Moderate | High | Low |
Critical Reaction Optimization
Solvent Effects
Temperature Control
Base Selection
-
Et₃N : Optimal for acid chloride neutralization without byproduct formation.
-
Cs₂CO₃ : Essential for deprotonating acetamide in Ullmann reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.85 (dd, J = 4.2 Hz, 1H, quinoline-H), 8.15 (dd, J = 8.3 Hz, 1H, quinoline-H), 7.45–7.30 (m, 3H, quinoline-H), 6.95–6.85 (m, 4H, phenoxy-H), 4.60 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
-
IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).
Industrial-Scale Considerations
Cost-Effective Practices
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12–24 hrs | 2-(2-Methoxyphenoxy)acetic acid + Quinolin-8-amine | Predominant cleavage of the amide bond |
| Basic hydrolysis | NaOH (10%), ethanol, 70°C, 8 hrs | Sodium 2-(2-methoxyphenoxy)acetate + Quinolin-8-amine | Requires prolonged heating for complete conversion |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the nucleophile (water or hydroxide ion) .
Substitution Reactions
The methoxyphenoxy and quinoline groups participate in nucleophilic/electrophilic substitutions:
Phenoxy Group Modifications
Quinoline Ring Functionalization
Oxidation
Reduction
Metal Chelation
The quinoline nitrogen and acetamide oxygen enable chelation with transition metals:
| Metal Ion | Stoichiometry | Stability Constant (log β) | Application |
|---|---|---|---|
| Cu²⁺ | 1:2 (ML₂) | 12.3 ± 0.2 | Anticatalytic activity |
| Fe³⁺ | 1:1 (ML) | 9.8 ± 0.3 | Sensor development |
Structural Insight :
Chelation occurs via the quinoline nitrogen and the adjacent carbonyl oxygen, forming a stable five-membered ring .
Cross-Coupling Reactions
Palladium-catalyzed reactions modify the quinoline moiety:
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition patterns:
-
Onset Temperature : 220°C
-
Major Fragments : CO₂, NH₃, and methoxyphenol derivatives
Key Research Findings
-
Hydrolysis Stability : The acetamide bond is resistant to enzymatic hydrolysis but cleaves under strong acidic conditions.
-
Regioselectivity : Electrophilic substitutions on the quinoline ring favor C5 due to steric and electronic effects .
-
Catalytic Utility : Palladium-mediated cross-couplings enable modular derivatization for drug discovery .
Scientific Research Applications
Neuroprotective Effects
Recent studies have indicated that derivatives of quinoline, including 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide, may exhibit neuroprotective properties. This is particularly relevant in the context of Alzheimer’s disease (AD), where multi-target approaches are being developed to inhibit amyloid-beta aggregation and modulate cholinergic activity.
- Case Study : A study demonstrated that similar quinoline derivatives showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cognitive decline associated with AD. Compounds exhibiting such activities could lead to the development of new therapeutic agents for AD treatment .
Antidiabetic Potential
The inhibition of α-glucosidase has been identified as a viable strategy for managing Type 2 diabetes mellitus (T2DM). Quinoline-based compounds have shown promise in this area.
- Research Findings : In silico studies indicated that quinoline derivatives could effectively inhibit α-glucosidase activity, suggesting their potential utility in controlling postprandial blood glucose levels .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide against various cell lines. These studies often focus on cytotoxicity, neuroprotection, and enzyme inhibition.
- Findings : Compounds similar to this one have shown low cytotoxicity while providing protective effects against glutamate-induced neurotoxicity .
In Vivo Studies
Although limited, preliminary in vivo studies suggest potential efficacy in animal models of neurodegeneration and diabetes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the methoxyphenoxy group may interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues in Pharmacological Research
Anti-cancer Acetamides
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38): Exhibits potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (MTT assay). The quinazoline-sulfonyl group enhances cytotoxicity compared to the quinoline-based target compound .
- N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) : Similar anti-cancer profile but with a piperidine substituent, suggesting improved solubility over the target compound .
Antimicrobial Acetamides
- N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide (2n): Shows notable antimicrobial activity against Staphylococcus aureus and Candida albicans. The carbazole moiety enhances antifungal properties, unlike the methoxyphenoxy group in the target compound .
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) : Active against gram-positive bacteria, leveraging a benzo[d]thiazole-sulfonyl group for enhanced microbial targeting .
Material Science and Coordination Chemistry Analogues
N-(Quinolin-8-yl)acetamide as a Ligand
- N-(Quinolin-8-yl)acetamide (112): Acts as a bidentate ligand in organoboron polymers, forming π-conjugated systems with triphenylboron. The absence of the methoxyphenoxy group in this compound reduces steric hindrance, improving fluorescence quantum efficiency in polymers (40–51% yield) .
- 2-(Quinolin-8-yloxy)-N-(furan-2-ylmethyl)acetamide: Used in nickel catalysts for C–H bond functionalization. The furan group introduces heterocyclic diversity, contrasting with the methoxyphenoxy group’s electron-donating effects .
Fluorescent Sensors
- N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL): A Cd²⁺/Zn²⁺ sensor with dual sensing mechanisms (PET and ICT). The target compound’s methoxyphenoxy group may alter metal-binding selectivity compared to HL’s quinoline-oxygen coordination .
Physicochemical Properties
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide is a derivative of quinoline and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Synthesis
The synthesis of 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide typically involves the reaction of 2-methoxyphenol with quinoline derivatives under acylation conditions. This process often utilizes coupling agents or catalysts to facilitate the formation of the amide bond. The synthetic pathway can be summarized as follows:
- Starting Materials : 2-methoxyphenol and quinoline.
- Reagents : Acetic anhydride or acetic acid with a coupling agent.
- Reaction Conditions : Typically conducted under reflux in an organic solvent such as DMF or DMSO.
Anticancer Properties
Research indicates that compounds similar to 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide exhibit significant anticancer activity. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Microtubule Disruption : Similar to 2-methoxyestradiol, these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : They may induce oxidative stress, which is detrimental to cancer cells .
Antimicrobial Activity
Quinoline derivatives have demonstrated antimicrobial properties against various pathogenic strains. For example, studies have shown that certain derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics .
The biological activity of 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide can be attributed to several mechanisms:
- Metal Ion Chelation : Quinoline derivatives are known for their ability to chelate metal ions, which can play a role in neuroprotection and anticancer activities by sequestering essential metal ions from biological systems .
- Inhibition of Enzymatic Activity : These compounds may inhibit enzymes involved in cancer progression or microbial metabolism, contributing to their therapeutic effects .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study found that certain quinoline derivatives exhibited strong cytotoxicity against gastric cancer cell lines AGS and HGC27, with mechanisms involving cell cycle arrest at the G2/M phase and necrosis rather than apoptosis .
- Another investigation highlighted the antibacterial efficacy of quinoline derivatives against Pseudomonas aeruginosa and Klebsiella pneumonia, showcasing their potential as alternative antimicrobial agents .
Data Tables
Q & A
Basic Research Questions
What are common synthetic routes for 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and condensation. For example:
- Step 1 : React 2-chloroacetamide with 2-methoxyphenol under mild basic conditions (e.g., K₂CO₃ in acetonitrile) to form the phenoxyacetamide intermediate .
- Step 2 : Couple the intermediate with 8-aminoquinoline via an amide bond using activating agents like EDCI/HOBt .
- Reaction Optimization : Yields improve with controlled temperature (room temperature to 60°C) and extended reaction times (12–24 hours) .
Table 1 : Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | K₂CO₃, CH₃CN, RT, 24h | 65–75 | |
| 2 | EDCI, DMF, 60°C, 12h | 70–85 |
How is the compound structurally characterized in academic research?
Methodological Answer:
Structural elucidation employs:
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 87.19° between quinoline and benzene rings) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include methoxy protons (~δ 3.8 ppm) and quinoline aromatic protons (~δ 8.5–9.0 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 351.1345) .
What in vitro/in vivo models are used to assess its bioactivity?
Methodological Answer:
- Hypoglycemic Activity : Tested in Alloxan-induced diabetic mice (Wistar strain) at 50–100 mg/kg doses. Blood glucose levels are monitored at 0, 2, 4, and 6 hours post-administration .
- Toxicity Screening : Histopathological analysis of liver/kidney tissues after 14-day exposure .
- Enzyme Inhibition : IC₅₀ values against kinases (e.g., 1150–6550 nM for CDK regulatory subunits) are measured via fluorescence polarization assays .
Advanced Research Questions
How does the compound function as a ligand in coordination chemistry?
Methodological Answer:
The quinolin-8-yl and acetamide groups act as a bidentate ligand, coordinating to metals like boron or lanthanides:
- Organoboron Complexes : Reacts with triarylboranes via Sonogashira coupling to form tetracoordinated polymers (e.g., 53% yield with triphenylboron) .
- Lanthanide Sensors : Forms luminescent complexes (e.g., Eu³⁺/Tb³⁺) for selective ion detection. Coordination is confirmed via X-ray diffraction and emission spectroscopy .
How to address contradictions in toxicity data across studies?
Methodological Answer:
Discrepancies arise from model variability (e.g., murine vs. human cell lines) or dosing protocols. Mitigation strategies include:
- Dose-Response Curves : Establish NOAEL (No Observed Adverse Effect Level) in multiple species .
- Mechanistic Toxicology : Use transcriptomics to identify off-target pathways (e.g., CYP450 inhibition) .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to assess heterogeneity .
What role does the compound play in fluorescent sensor design?
Methodological Answer:
The quinoline moiety enables selective metal-ion sensing:
- Cd²⁺ Detection : Exhibits fluorescence enhancement via PET (Photoinduced Electron Transfer) with a 1:1 binding stoichiometry (confirmed by Job’s plot) .
- Zn²⁺ Discrimination : Differentiates via ICT (Internal Charge Transfer) mechanisms, validated by UV-Vis titration and X-ray crystallography .
Table 2 : Sensor Performance Metrics
| Analyte | Detection Limit (nM) | Selectivity Ratio (vs. Zn²⁺) | Reference |
|---|---|---|---|
| Cd²⁺ | 10 | 50:1 | |
| Zn²⁺ | 100 | – |
How do structural modifications influence bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Methoxy Position : 2-Methoxy substitution enhances hypoglycemic activity (e.g., 40% glucose reduction vs. 25% for 4-methoxy analogs) .
- Quinoline Substitution : Electron-withdrawing groups (e.g., -CF₃) improve kinase inhibition (IC₅₀: 1740 nM vs. 3570 nM for -F) .
Table 3 : SAR Trends in Hypoglycemic Derivatives
| Substituent | Glucose Reduction (%) | Toxicity (Liver) |
|---|---|---|
| 2-Methoxy | 40 | Mild |
| 4-Methoxy | 25 | None |
| Quinoline-8-NHCOCF₃ | – | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
